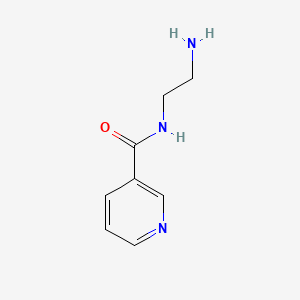

N-(2-Aminoethyl)nicotinamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-aminoethyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c9-3-5-11-8(12)7-2-1-4-10-6-7/h1-2,4,6H,3,5,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTIXFTKDETURTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70239865 | |

| Record name | SG 1842 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70239865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939-53-7 | |

| Record name | SG 1842 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SG 1842 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70239865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-aminoethyl)pyridine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An Investigative Guide to the Mechanism of Action of N-(2-Aminoethyl)nicotinamide: A Framework for Discovery

Abstract

N-(2-Aminoethyl)nicotinamide, a structural analog of nicotinamide (the amide form of vitamin B3), presents a compelling subject for mechanistic investigation in drug discovery and chemical biology. While direct literature on the specific mechanism of action of this compound is sparse, its chemical similarity to nicotinamide provides a strong foundation for hypothesizing its biological activities. This technical guide offers a comprehensive framework for researchers, scientists, and drug development professionals to explore the potential mechanisms of action of this novel compound. By leveraging the well-documented roles of nicotinamide, we outline a series of targeted experiments designed to elucidate the molecular targets and cellular effects of this compound. This document serves as a roadmap for a rigorous scientific investigation, complete with detailed experimental protocols and data interpretation strategies, to unlock the therapeutic potential of this intriguing molecule.

Introduction: The Scientific Rationale

Nicotinamide is a cornerstone of cellular metabolism and signaling, primarily through its role as a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+)[1][2]. NAD+ is a critical cofactor in redox reactions and is consumed by several enzyme families, including sirtuins and poly(ADP-ribose) polymerases (PARPs), which are central to DNA repair, genomic stability, and cellular stress responses[2][3]. Nicotinamide itself is also a known feedback inhibitor of sirtuins and PARPs[4][5][6][7].

The structural modification in this compound—the addition of a 2-aminoethyl group to the amide nitrogen—introduces a key chemical feature that could modulate its interaction with the known targets of nicotinamide or even confer novel activities. The presence of a primary amine provides a potential site for further interactions within protein binding pockets, potentially altering its affinity, selectivity, and overall pharmacological profile. This guide will, therefore, focus on a systematic approach to investigate the hypothesis that this compound acts as a modulator of NAD+-dependent enzymatic pathways.

Hypothesized Mechanisms of Action

Based on the structure of this compound and the known functions of nicotinamide, we propose three primary, non-mutually exclusive, potential mechanisms of action that warrant experimental validation.

Modulation of Sirtuin Activity

Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide array of cellular processes, including aging, inflammation, and metabolism[2]. Nicotinamide is a well-established non-competitive inhibitor of sirtuins, binding to a conserved pocket and promoting a base-exchange reaction[4][8][9].

Hypothesis: this compound functions as an inhibitor of sirtuin enzymes, potentially with altered potency or selectivity compared to nicotinamide.

The 2-aminoethyl side chain could influence the binding kinetics and affinity for the sirtuin active site.

Inhibition of Poly(ADP-ribose) Polymerase (PARP)

PARPs are enzymes crucial for DNA repair, particularly in the base excision repair pathway[3][6]. Pharmacological inhibitors of PARP structurally mimic nicotinamide and have shown significant promise as anti-cancer agents[3][10]. Nicotinamide itself can inhibit PARP activity, especially at higher concentrations[6][7].

Hypothesis: this compound acts as a PARP inhibitor, interfering with DNA repair mechanisms.

The appended aminoethyl group may allow for additional interactions within the nicotinamide-binding domain of PARP enzymes.

Impact on Cellular NAD+ Homeostasis

This compound could potentially serve as a substrate for the NAD+ salvage pathway, being converted to an analog of nicotinamide mononucleotide (NMN) and subsequently to an NAD+ analog. Alternatively, it could compete with nicotinamide for the enzyme nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway[2][11].

Hypothesis: this compound influences intracellular NAD+ levels, either as a precursor or as a competitive inhibitor of the NAD+ salvage pathway.

The cellular fate of this compound will be a critical determinant of its overall effect on cellular metabolism and signaling.

Proposed Experimental Investigation

To systematically test these hypotheses, a multi-pronged experimental approach is proposed, progressing from in vitro biochemical assays to cell-based functional studies.

In Vitro Enzyme Inhibition Assays

The initial step is to determine if this compound directly interacts with and inhibits the activity of sirtuins and PARPs.

Objective: To quantify the inhibitory potential of this compound against a representative sirtuin, such as SIRT1.

Methodology: A commercially available SIRT1 fluorometric drug discovery kit can be utilized.

Protocol:

-

Reagent Preparation:

-

Reconstitute recombinant human SIRT1 enzyme, the fluorogenic substrate, and NAD+ according to the manufacturer's instructions.

-

Prepare a stock solution of this compound and nicotinamide (as a positive control) in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the test compounds to generate a range of concentrations for IC50 determination.

-

-

Assay Procedure (96-well plate format):

-

Add SIRT1 enzyme to each well.

-

Add the test compounds at various concentrations.

-

Incubate for a short period to allow for compound-enzyme interaction.

-

Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+.

-

Incubate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a developer solution containing a deacetylation inhibitor (e.g., nicotinamide at a high concentration).

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Objective: To determine the inhibitory activity of this compound against PARP1.

Methodology: A colorimetric PARP assay kit that measures the incorporation of biotinylated ADP-ribose onto histone proteins is suitable.

Protocol:

-

Reagent Preparation:

-

Prepare stock solutions of this compound and a known PARP inhibitor (e.g., Olaparib) as a positive control.

-

Reconstitute PARP1 enzyme, activated DNA, and biotinylated NAD+ as per the kit protocol.

-

-

Assay Procedure (96-well plate format):

-

Coat the plate with histone proteins.

-

Add the test compounds at various concentrations.

-

Add PARP1 enzyme and activated DNA to initiate the reaction.

-

Add biotinylated NAD+ and incubate at room temperature for a specified time (e.g., 60 minutes).

-

Wash the plate to remove unincorporated reagents.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

-

Wash the plate and add HRP substrate (e.g., TMB).

-

Stop the reaction with a stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition and determine the IC50 value as described for the sirtuin assay.

-

Cellular Assays

Following the in vitro characterization, the effects of this compound on cellular processes should be investigated in relevant cell lines.

Objective: To measure the impact of this compound on the intracellular NAD+ pool.

Methodology: A bioluminescent NAD+/NADH assay kit can be used.

Protocol:

-

Cell Culture and Treatment:

-

Seed a suitable cell line (e.g., HEK293 or a cancer cell line like HeLa) in a 96-well plate.

-

Treat the cells with varying concentrations of this compound for different durations (e.g., 6, 12, and 24 hours). Include untreated and nicotinamide-treated cells as controls.

-

-

Sample Preparation:

-

Lyse the cells according to the kit protocol to extract NAD+ and NADH.

-

Separate the NAD+ and NADH fractions if desired, or measure the total NAD+/NADH pool.

-

-

Assay Procedure:

-

Add the cell lysate to the assay buffer containing the luciferase enzyme and substrate.

-

Measure the luminescence using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of NAD+.

-

Quantify the NAD+ levels in the treated cells and express them as a percentage of the untreated control.

-

Objective: To assess the cytotoxic or cytostatic effects of this compound.

Methodology: An MTT or resazurin-based assay can be employed.

Protocol:

-

Cell Seeding and Treatment:

-

Seed cancer cells (e.g., breast cancer line MDA-MB-231) in a 96-well plate.

-

Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

-

-

Assay Procedure:

-

Add MTT or resazurin solution to each well and incubate for a few hours.

-

For the MTT assay, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance (for MTT) or fluorescence (for resazurin) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability).

-

Objective: To investigate the effects of this compound on the acetylation status of sirtuin substrates and markers of PARP activity.

Methodology: Standard Western blotting techniques.

Protocol:

-

Cell Treatment and Lysis:

-

Treat cells with this compound at concentrations around its determined IC50 or GI50.

-

Lyse the cells and quantify the protein concentration.

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membranes with primary antibodies against:

-

Acetylated-p53 (a SIRT1 substrate)

-

Total p53

-

PAR (poly-ADP-ribose) to assess PARP activity

-

A loading control (e.g., β-actin or GAPDH)

-

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Quantify the band intensities and normalize them to the loading control.

-

Compare the levels of acetylated-p53 and PAR in treated versus untreated cells.

-

Visualization of Pathways and Workflows

Hypothesized Signaling Pathways

Caption: Proposed experimental workflow for mechanism of action studies.

Data Summary and Interpretation

The quantitative data obtained from the proposed experiments should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: In Vitro Enzyme Inhibition Data

| Compound | SIRT1 IC50 (µM) | PARP1 IC50 (µM) |

| This compound | Experimental Value | Experimental Value |

| Nicotinamide (Control) | Literature/Experimental Value | Literature/Experimental Value |

| Olaparib (Control) | N/A | Literature/Experimental Value |

Table 2: Cellular Activity Profile

| Compound | Cell Line | GI50 (µM) | Effect on NAD+ Levels (% of Control) |

| This compound | HEK293 | Experimental Value | Experimental Value |

| This compound | MDA-MB-231 | Experimental Value | Experimental Value |

| Nicotinamide (Control) | MDA-MB-231 | Experimental Value | Experimental Value |

A significant IC50 value in the low micromolar or nanomolar range in the in vitro assays would suggest direct enzymatic inhibition. Changes in cellular NAD+ levels would point towards an effect on NAD+ metabolism. A potent GI50 value in cancer cell lines would indicate potential anti-proliferative effects. The results from the Western blot analysis will provide crucial mechanistic insights by linking the enzymatic and cellular effects to specific signaling events.

Conclusion and Future Directions

This technical guide provides a robust and scientifically rigorous framework for the initial investigation into the mechanism of action of this compound. By systematically evaluating its effects on sirtuins, PARPs, and NAD+ homeostasis, researchers can build a comprehensive understanding of its biological activity. The results of these studies will be instrumental in guiding further preclinical development, including more advanced cellular and in vivo studies, to fully characterize the therapeutic potential of this novel compound. Future work could also involve structural biology studies to understand the precise binding mode of this compound to its targets, as well as broader profiling against other NAD+-utilizing enzymes.

References

- Du, J., Zhou, Y., Su, X., Yu, J. J., Khan, S., Jiang, H., ... & Lin, H. (2011). Sirt5 is a NAD-dependent protein lysine demalonylase and desuccinylase. Science, 334(6057), 806-809.

- Gasperi, V., Sibilano, M., Savini, I., & Catani, M. V. (2019). Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applications. International journal of molecular sciences, 20(4), 974.

-

Jackson, M. D., & Denu, J. M. (2002). Sir2 regulation by nicotinamide results from switching between base exchange and deacetylation chemistry. Journal of Biological Chemistry, 277(21), 18535-18544. [Link]

-

Hwang, E. S., & Song, S. B. (2017). Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells. Cellular and molecular life sciences, 74(18), 3347–3362. [Link]

-

Maiese, K., Chong, Z. Z., Hou, J., & Shang, Y. C. (2009). The vitamin nicotinamide: translating nutrition into clinical care. Molecules, 14(9), 3446-3485. [Link]

- Saldeen, J., Tillmar, L., & Welsh, N. (2003). Nicotinamide- and caspase-mediated inhibition of poly(ADP-ribose) polymerase are associated with p53-independent cell cycle (G2) arrest and apoptosis. Molecular and cellular biochemistry, 243(1-2), 113–121.

- Avalos, J. L., Bever, K. M., & Wolberger, C. (2005). Mechanism of sirtuin inhibition by nicotinamide: altering the NAD+ cosubstrate specificity of a Sir2 enzyme. Molecular cell, 17(6), 855-868.

-

Gomez, G., Díaz-Chávez, J., Chavez, A., & Duenas-Gonzalez, A. (2014). Nicotinamide sensitizes human breast cancer cells to the cytotoxic effects of radiation and cisplatin. Oncology letters, 8(6), 2733–2738. [Link]

- Malyuchenko, N. V., Kotova, E. Y., Kulaeva, O. I., Kirpichnikov, M. P., & Studitskiy, V. M. (2015). PARP inhibitors: a new era of cancer therapy.

- Canto, C., Houtkooper, R. H., Pirinen, E., Youn, D. Y., Oosterveer, M. H., Cen, Y., ... & Auwerx, J. (2012). The NAD+ precursor nicotinamide riboside enhances oxidative metabolism and protects against high-fat diet-induced obesity. Cell metabolism, 15(6), 838-847.

-

Chen, A. C., Martin, A. J., Choy, B., Fernández-Peñas, P., Dalziell, R. A., McKenzie, C. A., ... & Damian, D. L. (2015). A phase 3 randomized trial of nicotinamide for skin-cancer chemoprevention. New England Journal of Medicine, 373(17), 1618-1626. [Link]

-

Covarrubias, A. J., Perrone, R., Grozio, A., & Verdin, E. (2021). NAD+ metabolism and its roles in cellular processes during ageing. Nature Reviews Molecular Cell Biology, 22(2), 119-141. [Link]

- Fania, L., Mazzanti, C., Campione, E., Candi, E., Abeni, D., & Dellambra, E. (2019). Role of nicotinamide in genomic stability and skin cancer chemoprevention. International journal of molecular sciences, 20(23), 5946.

- Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: synthetic lethality in the clinic. Science, 355(6330), 1152-1158.

- Garten, A., Schuster, S., Penke, M., Gorski, T., de Giorgis, T., & Kiess, W. (2015). Physiological and pathophysiological roles of NAMPT and NAD metabolism. Nature reviews Endocrinology, 11(9), 535-546.

- Fekete, S., Szabó, C., & Salzman, A. L. (1998). 3-Aminobenzamide, a poly (ADP-ribose) polymerase inhibitor, protects against the development of DNA damage in a model of septic shock. Shock, 10(5), 346-352.

-

Bains, P., Kaur, M., Kaur, J., & Sharma, S. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Indian journal of dermatology, venereology and leprology, 84(2), 234. [Link]

-

Sauve, A. A., & Schramm, V. L. (2004). Sir2 regulation by nicotinamide results from switching between base exchange and deacetylation chemistry. Biochemistry, 43(21), 6469-6476. [Link]

-

Lu, S. P., Lin, K., Wang, X., Li, Q., & Chen, Y. (2018). Nicotinamide promotes cell survival and differentiation as kinase inhibitor in human pluripotent stem cells. Stem cell reports, 11(5), 1193-1207. [Link]

- Kang, H. T., Lee, H. I., & Hwang, E. S. (2006). Nicotinamide extends the replicative lifespan of human cells. Aging cell, 5(5), 423-436.

Sources

- 1. Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Nicotinamide? [synapse.patsnap.com]

- 3. PARP inhibitors as single agents and in combination therapy: The most promising treatment strategies in clinical trials for BRCA-mutant ovarian and triple-negative breast cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sir2 regulation by nicotinamide results from switching between base exchange and deacetylation chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nicotinamide- and caspase-mediated inhibition of poly(ADP-ribose) polymerase are associated with p53-independent cell cycle (G2) arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 34.237.233.138 [34.237.233.138]

- 9. Structural Basis for Nicotinamide Inhibition and Base Exchange in Sir2 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

Section 1: The Metabolic Cornerstone: Nicotinamide as a Precursor to NAD+

An In-Depth Technical Guide on the Biological Activity of N-(2-Aminoethyl)nicotinamide and its Core Moiety, Nicotinamide

A Foreword to the Researcher: This guide addresses the biological activity of this compound. It is important to note that while this specific derivative is of interest, the body of publicly available research on its unique biological functions is currently limited. However, its structure, featuring the core nicotinamide moiety, strongly suggests a shared mechanism of action with its well-studied parent compound, nicotinamide (also known as niacinamide). Therefore, this guide provides a comprehensive exploration of the biological activities of nicotinamide as a foundational framework. We posit that understanding the intricate roles of nicotinamide will provide invaluable insights into the potential activities of its derivatives, including this compound, and will equip researchers with the foundational knowledge and experimental designs necessary to investigate them.

Nicotinamide is a water-soluble amide form of vitamin B3 and a critical precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+).[1][2][3][4] The maintenance of the cellular NAD+ pool is paramount for cellular function, and the primary mechanism for this is the NAD+ salvage pathway, where nicotinamide is a key substrate.[5][6][7]

The enzyme nicotinamide phosphoribosyltransferase (NAMPT) catalyzes the rate-limiting step in this pathway, converting nicotinamide to nicotinamide mononucleotide (NMN).[4][5][8] NMN is subsequently converted to NAD+ by nicotinamide mononucleotide adenylyltransferase (NMNAT) enzymes.[5][6] This salvage pathway is crucial for replenishing NAD+ consumed by various enzymes, thereby maintaining cellular energy metabolism and supporting a myriad of cellular processes.[5]

Section 2: Key Molecular Targets and Mechanistic Pathways

Beyond its role as an NAD+ precursor, nicotinamide directly modulates the activity of several key enzyme families, most notably Poly(ADP-ribose) polymerases (PARPs) and Sirtuins. This inhibitory action is a critical aspect of its biological activity.

Inhibition of Poly(ADP-ribose) Polymerase (PARP)

PARPs are a family of enzymes involved in DNA repair, genomic stability, and programmed cell death.[5][9] Upon detecting DNA damage, PARP-1, the most abundant member, utilizes NAD+ as a substrate to synthesize poly(ADP-ribose) chains on target proteins, recruiting DNA repair machinery.[5] Nicotinamide, as a byproduct of this reaction, acts as a feedback inhibitor of PARP activity.[1][2][10]

This inhibition has significant therapeutic implications, particularly in oncology. By impeding DNA repair, nicotinamide can sensitize cancer cells to DNA-damaging agents like radiation and certain chemotherapies.[10] In cells with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), PARP inhibition can lead to synthetic lethality, a state where the combination of two non-lethal defects results in cell death.[8][11][12]

Modulation of Sirtuins (SIRTs)

Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide array of cellular processes, including aging, inflammation, and metabolism.[1][2][5] Similar to its effect on PARPs, nicotinamide inhibits the activity of sirtuins, such as SIRT1.[1][2] This regulation is complex; while high concentrations of nicotinamide are inhibitory, its role as an NAD+ precursor is essential for sirtuin activity.[5] This dual function allows nicotinamide to play a nuanced role in cellular homeostasis.

Section 3: Pharmacological Effects and Therapeutic Potential

The multifaceted mechanisms of nicotinamide translate into a broad spectrum of biological effects with significant therapeutic potential.

Cancer Chemoprevention and Therapy

Accumulating evidence supports the role of nicotinamide in the prevention and treatment of certain cancers.[1][2] In dermatology, oral nicotinamide has been shown to reduce the incidence of non-melanoma skin cancers and actinic keratosis in high-risk individuals.[1][13][14][15] This is attributed to its ability to enhance the repair of UV-induced DNA damage by preventing the depletion of cellular ATP.[13]

Neuroprotection

Nicotinamide exhibits neuroprotective properties in various models of neurological disease and injury.[16][17][18] Its neuroprotective capacity is linked to several mechanisms, including the inhibition of PARP overactivation (which can deplete cellular energy stores and lead to cell death), restoration of mitochondrial function, and reduction of oxidative stress.[18][19] Studies have shown its potential in models of glaucoma, ischemic stroke, and neurodegenerative conditions like Parkinson's and Alzheimer's diseases.[17][18][20]

Dermatological Applications

Beyond cancer prevention, nicotinamide is widely used in dermatology for its anti-inflammatory properties.[13][21] It has been shown to be effective in treating inflammatory skin conditions such as acne vulgaris and rosacea.[13] The mechanisms include the inhibition of leukocyte chemotaxis, reduction of pro-inflammatory cytokines, and stabilization of the skin barrier.[21][22]

Section 4: Experimental Protocols for Investigating Biological Activity

To facilitate further research, this section provides step-by-step methodologies for key assays used to evaluate the biological activity of nicotinamide and its derivatives.

In Vitro PARP Activity Assay

This protocol provides a method to determine the inhibitory effect of a test compound on PARP activity.

Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is catalyzed by PARP. The amount of incorporated biotin is then quantified using a streptavidin-HRP conjugate and a colorimetric substrate.

Methodology:

-

Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C.

-

Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Compound Addition: Add various concentrations of the test compound (e.g., this compound) or a known PARP inhibitor (e.g., Olaparib) as a positive control.

-

Reaction Initiation: Add a reaction mixture containing activated DNA, NAD+, and biotinylated NAD+ to each well.

-

Enzyme Addition: Add recombinant PARP-1 enzyme to all wells except the negative control.

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

Washing: Wash the plate to remove unincorporated reagents.

-

Detection: Add streptavidin-HRP conjugate and incubate for 1 hour.

-

Substrate Addition: After a final wash, add a colorimetric HRP substrate (e.g., TMB) and incubate until color develops.

-

Measurement: Stop the reaction with an acid solution and measure the absorbance at 450 nm using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cell Viability and Chemosensitization Assay

This protocol assesses the effect of a test compound on cancer cell viability, alone and in combination with a chemotherapeutic agent.

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., BRCA-deficient breast cancer cells) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with:

-

Vehicle control

-

Test compound alone (e.g., this compound) at various concentrations.

-

Chemotherapeutic agent alone (e.g., cisplatin) at various concentrations.

-

A combination of the test compound and the chemotherapeutic agent.

-

-

Incubation: Incubate the cells for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values and assess for synergistic effects using appropriate software (e.g., CompuSyn).

Section 5: Quantitative Data Summary

The following table summarizes key quantitative findings from the literature on nicotinamide's biological effects.

| Parameter | Finding | Biological Context | Reference |

| PARP Inhibition | IC50 ≈ 500 µM | In vitro PARP activity | [10] |

| Neuroprotection | 500 mg/kg dose reduced infarct volume | Ischemic stroke model in rats | [18] |

| Skin Cancer Prevention | 23% reduction in new non-melanoma skin cancers | Phase 3 Clinical Trial (ONTRAC) | [1][2] |

| Anti-inflammatory Effect | Significant reduction in inflammatory acne lesions | Clinical study with 4% topical nicotinamide | [22] |

| Cellular Toxicity | IC50 ≈ 21.5 mM | In vitro cell killing (apoptotic death) | [23] |

Section 6: Conclusion and Future Directions

Nicotinamide is a molecule of profound biological importance, acting as a vital precursor for NAD+ and as a direct modulator of key enzymatic pathways involved in DNA repair and cellular metabolism. Its demonstrated efficacy in cancer chemoprevention, neuroprotection, and dermatology underscores its therapeutic potential.

For researchers investigating this compound, the path forward involves a systematic evaluation of its activity in the contexts outlined in this guide. Key research questions include:

-

NAMPT Substrate Efficacy: Is this compound a substrate for NAMPT, and how efficiently is it converted to its corresponding NAD+ analog?

-

PARP and Sirtuin Inhibition: What are the IC50 values of this compound for PARP and sirtuin enzymes compared to the parent nicotinamide?

-

Cellular Permeability and Bioavailability: Does the 2-aminoethyl modification alter the compound's ability to enter cells and its pharmacokinetic profile?

-

Therapeutic Efficacy: How does this compound perform in the in vitro and in vivo models described, such as chemosensitization, neuroprotection, and anti-inflammatory assays?

By leveraging the extensive knowledge of nicotinamide's biological activity and employing the experimental frameworks provided, the scientific community can effectively elucidate the unique properties and potential applications of this compound and other novel derivatives.

References

-

Fania, L., et al. (2020). The Role of Nicotinamide in Cancer Chemoprevention and Therapy. Biomolecules, 10(3), 477. [Link]

-

Brzezińska-Wcisło, L., et al. (2009). Inhibitory effect of nicotinamide on enzymatic activity of selected fungal strains causing skin infection. Mikologia lekarska, 16(3), 159-164. [Link]

-

Ziemińska, E., et al. (2010). Neuroprotective effects of nicotinamide and 1-methylnicotinamide in acute excitotoxicity in vitro. Journal of Physiology and Pharmacology, 61(1), 81-88. [Link]

-

Hwang, E. S., & Song, S. B. (2020). Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment. Biomolecules, 10(5), 687. [Link]

-

Saldeen, J., et al. (2003). Nicotinamide- and caspase-mediated inhibition of poly(ADP-ribose) polymerase are associated with p53-independent cell cycle (G2) arrest and apoptosis. Journal of cellular physiology, 195(2), 248-255. [Link]

-

Ratner, E., et al. (2021). Novel Small Molecule Inhibitor for Treatment of PARP inhibitor-Resistant Ovarian Cancer. Scientific Reports, 11(1), 8042. [Link]

-

Fania, L., et al. (2020). The Role of Nicotinamide in Cancer Chemoprevention and Therapy. PubMed, 32245130. [Link]

-

Williams, P. A., et al. (2017). Nicotinamide provides neuroprotection in glaucoma by protecting against mitochondrial and metabolic dysfunction. Scientific reports, 7(1), 1-15. [Link]

-

Malyuchenko, N. V., et al. (2015). PARP inhibitors: from the idea to the clinical practice. Voprosy meditsinskoi khimii, 61(6), 676-686. [Link]

-

Fania, L., et al. (2020). The Role of Nicotinamide in Cancer Chemoprevention and Therapy. ResearchGate. [Link]

-

Rennie, G., et al. (2018). The Influence of Nicotinamide on Health and Disease in the Central Nervous System. International journal of tryptophan research, 11, 1178646918776658. [Link]

-

Memorial Sloan Kettering Cancer Center. (2023). Nicotinamide. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Nicotinamide?. [Link]

-

Gomez, G., et al. (2014). Nicotinamide sensitizes human breast cancer cells to the cytotoxic effects of radiation and cisplatin. Oncology reports, 32(6), 2531-2537. [Link]

-

Jividen, K., et al. (2012). Synthetic lethality of PARP and NAMPT inhibition in triple-negative breast cancer cells. EMBO molecular medicine, 4(9), 904-913. [Link]

-

PrepChem.com. Synthesis of N-(2-hydroxyethyl)nicotinamide. [Link]

-

Kroemer, G., & Galluzzi, L. (2020). Possible mechanisms of cancer prevention by nicotinamide. British journal of pharmacology, 177(10), 2215-2218. [Link]

-

Niren, N. M. (2006). The mechanisms of action of nicotinamide and zinc in inflammatory skin disease. Cutis, 77(1 Suppl), 5-10. [Link]

-

ClinicalTrials.gov. Study protocol. [Link]

-

Wang, X., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(19), 6536. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Nicotinamide: The Versatile Vitamin B3 Derivative for Pharmaceutical and Research Applications. [Link]

-

Boo, Y. C. (2024). Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. Antioxidants, 13(4), 425. [Link]

-

Xie, N., et al. (2020). Role of NAD+ in regulating cellular and metabolic signaling pathways. Journal of molecular cell biology, 12(11), 837-848. [Link]

-

van Haren, M. J., et al. (2021). Potent Inhibition of Nicotinamide N-Methyltransferase by Alkene-Linked Bisubstrate Mimics Bearing Electron Deficient Aromatics. Journal of medicinal chemistry, 64(18), 13736-13751. [Link]

-

Lee, S. Y., et al. (2022). Neuroprotective Effects of Nicotinamide (Vitamin B3) on Neurodegeneration in Diabetic Rat Retinas. International journal of molecular sciences, 23(6), 2999. [Link]

-

Huang, W., et al. (2022). Niacin restriction with NAMPT-inhibition is synthetic lethal to neuroendocrine carcinoma. Nature communications, 13(1), 1-16. [Link]

-

Bains, P., et al. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology, and Leprology, 84(2), 234. [Link]

-

Hui, F., et al. (2023). Update on Nicotinamide and Its Application in the Management of Glaucoma. Nutrients, 15(13), 2919. [Link]

-

Thompson, M. P., et al. (2022). Experimental and Computational Evaluation of Nicotinamide Cofactor Biomimetics. Journal of the American Chemical Society, 144(23), 10376-10386. [Link]

-

van Haren, M. J., et al. (2021). Potent Inhibition of Nicotinamide N-Methyltransferase by Alkene-Linked Bisubstrate Mimics Bearing Electron Deficient Aromatics. Journal of medicinal chemistry, 64(18), 13736-13751. [Link]

-

Braidy, N., et al. (2019). Role of Nicotinamide Adenine Dinucleotide and Related Precursors as Therapeutic Targets for Age-Related Degenerative Diseases: Rationale, Biochemistry, Pharmacokinetics, and Outcomes. Antioxidants & redox signaling, 30(2), 251-294. [Link]

-

Steppan, C. M., et al. (2021). Novel Inhibitors of Nicotinamide- N-Methyltransferase for the Treatment of Metabolic Disorders. Molecules, 26(4), 991. [Link]

-

Lin, S. J., & Guarente, L. (2003). Nicotinamide adenine dinucleotide, a metabolic regulator of transcription, longevity and disease. Current opinion in cell biology, 15(2), 241-246. [Link]

-

Mainville, L., et al. (2022). Effect of Nicotinamide in Skin Cancer and Actinic Keratoses Chemoprophylaxis, and Adverse Effects Related to Nicotinamide: A Systematic Review and Meta-Analysis. Journal of cutaneous medicine and surgery, 26(3), 297-308. [Link]

-

Poljsak, B. (2020). Nicotinamide, Nicotinamide Riboside and Nicotinic Acid—Emerging Roles in Replicative and Chronological Aging in Yeast. International journal of molecular sciences, 21(8), 2829. [Link]

-

Manjaly, Thomas, et al. (2019). NAD+ Homeostasis and Autophagy: Integrated Control Through Nutrient Signaling in Yeast and Mammals. Cells, 8(11), 1385. [Link]

- Alpegiani, M., & Pevarello, P. (2013). Process for the manufacture of nicorandil.

- Lee, J. H., et al. (2014). Process for the preparation of n-(2-hydroxyethyl)nicotinamide and nicorandil.

Sources

- 1. The Role of Nicotinamide in Cancer Chemoprevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Nicotinamide in Cancer Chemoprevention and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Nicotinamide? [synapse.patsnap.com]

- 6. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of Nicotinamide Adenine Dinucleotide and Related Precursors as Therapeutic Targets for Age-Related Degenerative Diseases: Rationale, Biochemistry, Pharmacokinetics, and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic lethality of PARP and NAMPT inhibition in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nicotinamide- and caspase-mediated inhibition of poly(ADP-ribose) polymerase are associated with p53-independent cell cycle (G2) arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Novel Small Molecule Inhibitor for Treatment of PARP inhibitor-Resistant Ovarian Cancer | Yale Ventures [ventures.yale.edu]

- 12. researchgate.net [researchgate.net]

- 13. mskcc.org [mskcc.org]

- 14. Possible mechanisms of cancer prevention by nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of Nicotinamide in Skin Cancer and Actinic Keratoses Chemoprophylaxis, and Adverse Effects Related to Nicotinamide: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neuroprotective effects of nicotinamide and 1-methylnicotinamide in acute excitotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Nicotinamide provides neuroprotection in glaucoma by protecting against mitochondrial and metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Influence of Nicotinamide on Health and Disease in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Neuroprotective Effects of Nicotinamide (Vitamin B3) on Neurodegeneration in Diabetic Rat Retinas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. The mechanisms of action of nicotinamide and zinc in inflammatory skin disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

An In-depth Technical Guide to Elucidating the Cellular Uptake and Distribution of N-(2-Aminoethyl)nicotinamide

Foreword: Charting the Unexplored Path of a Nicotinamide Derivative

N-(2-Aminoethyl)nicotinamide (NAEN) is a structurally intriguing derivative of nicotinamide (NAM), a fundamental B3 vitamer and a primary precursor for nicotinamide adenine dinucleotide (NAD+). The central role of NAD+ in cellular metabolism, DNA repair, and signaling has positioned its precursors as molecules of immense interest in pharmacology and drug development.[1] While the pharmacokinetics and cellular transport of major NAD+ precursors like nicotinamide, nicotinamide mononucleotide (NMN), and nicotinamide riboside (NR) are areas of active investigation, the specific cellular fate of NAEN remains largely uncharacterized.

The addition of an aminoethyl group to the nicotinamide scaffold introduces significant physicochemical changes—most notably, a basic amine that is protonated at physiological pH. This modification can profoundly alter its interaction with the cell membrane and its recognition by membrane transporters, potentially leading to unique cellular uptake, distribution, and biological activity profiles compared to its parent compound.

This guide is designed for researchers, scientists, and drug development professionals embarking on the characterization of NAEN or similar novel small molecules. It does not present a known pathway but rather provides a comprehensive, field-proven strategic framework for its elucidation. We will proceed from foundational principles to advanced, label-free imaging techniques, explaining not only the what and the how, but most critically, the why behind each experimental choice. Our objective is to equip you with the conceptual tools and practical methodologies to systematically unravel the cellular journey of this compound.

Chapter 1: Foundational Analysis and Hypothesis Generation

Before initiating wet-lab experiments, a thorough in-silico and theoretical analysis of NAEN is critical. This foundational work allows us to form initial hypotheses about its likely transport mechanisms, guiding the selection of appropriate experimental systems.

Physicochemical Profile of this compound

NAEN's structure (MW: 165.19 g/mol ) is a composite of the polar nicotinamide head and a flexible, charged aminoethyl tail.[2] At physiological pH (~7.4), the primary amine (pKa ~9-10) will be predominantly protonated, conferring a net positive charge. This single characteristic strongly suggests that passive diffusion across the lipid bilayer is unlikely to be the primary route of entry. Charged molecules require transport proteins to overcome the electrostatic barrier of the cell membrane.

The Nicotinamide Precedent: A Basis for Mechanistic Inquiry

To form educated hypotheses for NAEN, we must first understand the transport landscape of its parent compound, nicotinamide, and other NAD+ precursors.

-

Nicotinamide (NAM): Recent studies have definitively identified equilibrative nucleoside transporters (ENTs), specifically ENT1 (SLC29A1) and ENT2 (SLC29A2), as key mediators of NAM transport into human cells.[3] This transport is bidirectional and facilitative, driven by the concentration gradient.

-

Nicotinamide Mononucleotide (NMN): The transporter SLC12A8 has been identified as a specific NMN transporter in the murine small intestine, though its ubiquity and role in other tissues are still under investigation.[4]

-

Nicotinamide Riboside (NR): NR, another NAD+ precursor, is also transported by ENT family members.[5]

-

Nicotinic Acid (NA): The acidic form of vitamin B3, NA, is transported by distinct carriers, including the organic anion transporter 2 (OAT2/SLC22A7).[6]

This diverse transporter landscape for structurally similar molecules underscores the necessity of empirical investigation for each new derivative. The positive charge on NAEN may direct it toward transporters that recognize endogenous cationic molecules, or it may still compete for binding to the established NAM transporters (ENTs).

Caption: Known transport pathways for major NAD+ precursors.

Chapter 2: Quantitative Analysis of Cellular Uptake

The first experimental objective is to quantify the rate and extent of NAEN accumulation in a relevant cell model. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity, allowing for direct measurement of the unlabeled parent compound.

Experimental Workflow: LC-MS/MS-Based Uptake Assay

This protocol provides a robust method to determine the intracellular concentration of NAEN. The causality behind this workflow is to ensure accurate quantification by accounting for background signal, extraction efficiency, and variability in cell number.

Caption: Workflow for quantifying cellular uptake via LC-MS/MS.

Detailed Protocol: Direct Quantification of NAEN Uptake

1. Cell Preparation:

-

Seed a relevant cell line (e.g., HeLa for cervical cancer, SH-SY5Y for neurobiology) in 12-well plates. Allow cells to adhere and reach ~80-90% confluency.[7]

-

Rationale: A consistent cell density is crucial for reproducible results.

2. Uptake Experiment:

-

Aspirate the culture medium. Wash cells once with pre-warmed phosphate-buffered saline (PBS) or a suitable buffer.

-

Add medium containing the desired concentration of NAEN (e.g., starting with 10 µM). Include a "time zero" control where the NAEN-containing medium is added and immediately removed.

-

Incubate at 37°C for a defined time course (e.g., 2, 5, 15, 30, 60 minutes) to determine uptake kinetics.

3. Termination and Lysis:

-

To stop the uptake, rapidly aspirate the dosing solution and wash the cell monolayer three times with ice-cold PBS.

-

Rationale: The cold temperature and rapid washes minimize efflux and remove any nonspecifically bound extracellular compound.[8]

-

Add a fixed volume of ice-cold extraction solvent (e.g., 80:20 methanol:water) containing a known concentration of a suitable internal standard (e.g., a stable isotope-labeled NAEN, if available, or a structurally similar compound not present in cells).

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

4. Sample Processing and Analysis:

-

Vortex the lysate and centrifuge at high speed (e.g., >13,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.

-

Transfer the supernatant to a new tube or HPLC vial.

-

Analyze the sample using a validated LC-MS/MS method. A standard curve of NAEN in the same extraction solvent must be prepared to allow for absolute quantification.

5. Data Normalization:

-

In parallel wells, count the number of cells using a hemocytometer or an automated cell counter. Alternatively, perform a protein assay (e.g., BCA) on the cell lysate pellet.

-

Normalize the quantified amount of NAEN to the cell number (e.g., pmol/10⁶ cells) or total protein content (e.g., pmol/mg protein).

Chapter 3: Elucidating the Mechanism of Transport

Once uptake is confirmed and quantified, the next critical phase is to determine how NAEN enters the cell. A series of well-designed experiments can differentiate between passive diffusion and carrier-mediated transport, and can begin to identify the specific transporters involved.

Key Experiments for Mechanistic Insight

| Experiment | Purpose | Expected Outcome for Carrier-Mediated Transport |

| Temperature Dependence | To distinguish between energy-dependent active transport and passive diffusion. | Uptake will be significantly reduced at 4°C compared to 37°C.[8] |

| Saturation Kinetics | To determine if the transport process is saturable, indicating a finite number of transporters. | Uptake rate will plateau at high NAEN concentrations, following Michaelis-Menten kinetics.[9] |

| Competitive Inhibition | To identify potential transporters by competing for uptake with known substrates. | Uptake of NAEN will be reduced in the presence of excess nicotinamide, NMN, or other potential competitors. |

| Transporter Knockdown (siRNA) | To confirm the involvement of a specific transporter identified in competition assays. | Knockdown of a specific transporter gene (e.g., SLC29A1) will lead to a significant decrease in NAEN uptake.[3] |

Protocol: Investigating Saturation Kinetics

-

Prepare a range of NAEN concentrations in culture medium (e.g., 0, 1, 5, 10, 25, 50, 100, 200 µM).

-

Perform the uptake assay as described in Chapter 2.2, but keep the incubation time short and fixed within the initial linear uptake range (e.g., 5 minutes).

-

Quantify the intracellular NAEN concentration for each external concentration.

-

Plot the initial uptake velocity (pmol/10⁶ cells/min) against the NAEN concentration.

-

If the plot is hyperbolic, fit the data to the Michaelis-Menten equation to determine the Vmax (maximum transport velocity) and Km (substrate concentration at half-maximal velocity). A low Km value suggests a high-affinity transporter.[9]

Workflow: Transporter Identification using siRNA

This workflow provides a definitive method for validating a candidate transporter's role in NAEN uptake.

Caption: Workflow for transporter validation using siRNA knockdown.

Chapter 4: Visualizing Subcellular Distribution

Determining where a molecule accumulates within the cell is paramount to understanding its mechanism of action. Does it target the mitochondria, lysosomes, or the nucleus? Advanced imaging techniques provide the spatial resolution necessary to answer these questions.

Confocal Fluorescence Microscopy

This technique requires a fluorescently labeled version of NAEN. It is crucial to acknowledge that adding a fluorophore can alter the molecule's transport and distribution.[10] Therefore, this approach visualizes the behavior of the probe, which is a proxy for the parent molecule. The results should be interpreted in conjunction with label-free methods.

Protocol: Co-localization with Organelle-Specific Dyes

-

Probe Synthesis: Synthesize a fluorescent derivative of NAEN. Ideally, use a small, bright, and stable fluorophore attached via a linker that minimizes steric hindrance.

-

Cell Culture and Staining:

-

Grow cells on glass-bottom dishes suitable for high-resolution imaging.

-

Incubate cells with the fluorescent NAEN probe for a desired time (e.g., 1 hour).

-

In the final 30 minutes of incubation, add an organelle-specific vital dye, such as MitoTracker™ Red CMXRos (for mitochondria) or LysoTracker™ Deep Red (for lysosomes).[11]

-

Wash the cells with fresh, pre-warmed medium.

-

-

Imaging:

-

Image the live cells using a confocal microscope equipped with appropriate lasers and emission filters for both the NAEN probe and the organelle tracker.

-

Acquire images in separate channels to prevent spectral bleed-through.

-

-

Analysis:

-

Merge the images from the different channels. Areas of co-localization will appear as a combination of the two colors (e.g., yellow for red and green overlap).

-

Quantify the degree of co-localization using image analysis software to calculate a Pearson's Correlation Coefficient (PCC). A PCC value close to +1 indicates strong positive correlation.[12]

-

Mass Spectrometry Imaging (MSI)

MSI is a revolutionary, label-free technique that maps the distribution of molecules directly in tissue sections or cell pellets.[13] It combines the chemical specificity of mass spectrometry with spatial information, providing an unbiased view of the native compound's localization.[14][15]

Workflow and Principles of MALDI-MSI

-

Sample Preparation: Cells are cultured, treated with NAEN, washed, and then either pelleted or grown directly on conductive slides. For tissue analysis, an organ is flash-frozen and cryo-sectioned into thin slices (10-20 µm).

-

Matrix Application: A chemical matrix (e.g., sinapinic acid, DHB) is uniformly applied over the sample. This matrix co-crystallizes with the analyte molecules and is essential for the ionization process.

-

Data Acquisition: A pulsed laser is rastered across the sample surface. At each (x, y) coordinate, the laser desorbs and ionizes the matrix and analyte molecules. A full mass spectrum is collected for each laser spot.

-

Image Generation: The instrument software reconstructs an image for any specific mass-to-charge ratio (m/z). By selecting the m/z corresponding to NAEN, a heat map is generated showing its relative abundance and distribution across the sample.[14]

Caption: Conceptual workflow of Mass Spectrometry Imaging (MSI).

MSI offers an unparalleled advantage by eliminating the artifacts associated with fluorescent labeling, making it a powerful tool for validating findings from microscopy and for exploring distribution in complex tissue environments.[16]

Conclusion

The cellular uptake and distribution of this compound are critical parameters that will dictate its biological activity and therapeutic potential. This guide has outlined a systematic, multi-tiered approach to move this molecule from a structural concept to a well-characterized biological entity.

The journey begins with robust, quantitative uptake assays using LC-MS/MS, the cornerstone of any small molecule transport study. These quantitative findings then provide the foundation for mechanistic experiments designed to distinguish transport modes and identify specific carrier proteins through kinetic analysis, competitive inhibition, and targeted genetic knockdown. Finally, advanced imaging techniques—confocal microscopy for high-resolution organelle mapping of a fluorescent proxy and mass spectrometry imaging for label-free validation in native biological contexts—provide the visual evidence of the molecule's ultimate subcellular destination.

By integrating these quantitative, mechanistic, and imaging approaches, researchers can build a comprehensive and validated model of NAEN's cellular pharmacokinetics, paving the way for a deeper understanding of its function and its rational development in future applications.

References

-

A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Nicotinamide pharmacokinetics in patients. PubMed. [Link]

-

Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC - NIH. [Link]

-

Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells. PubMed Central. [Link]

-

Confocal Fluorescence-Lifetime Single-Molecule Localization Microscopy. ACS Nano. [Link]

-

NICOTINAMIDE PHARMACOKINETICS IN NORMAL VOLUNTEERS AND PATIENTS UNDERGOING PALLIATIVE RADIOTHERAPY. Acta Oncologica. [Link]

-

NMNAT2 supports vesicular glycolysis via NAD homeostasis to fuel fast axonal transport. Acta Neuropathologica Communications. [Link]

-

PHARMACOKINETICS AND TOLERANCE OF NICOTINAMIDE COMBINED WITH RADIATION THERAPY IN PATIENTS WITH GLIOBLASTOMA MULTIFORME. Acta Oncologica. [Link]

-

Pharmacokinetics of nicotinamide and its effect on blood pressure, pulse and body temperature in normal human volunteers. PubMed. [Link]

-

Specific binding and uptake of extracellular nicotinamide in human leukemic K-562 cells. PubMed. [Link]

-

Mass Spectrometry Imaging: A Review of Emerging Advancements and Future Insights. Analytical Chemistry. [Link]

-

Confocal Microscopy for Intracellular Co-Localization of Proteins. ResearchGate. [Link]

-

Imaging small molecules in cells. Research Communities by Springer Nature. [Link]

-

Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. AACR Journals. [Link]

-

The pharmacokinetics of nicotinamide in humans and rodents. PubMed. [Link]

-

Sustained Delivery of Nicotinamide Limits Cortical Injury and Improves Functional Recovery Following Traumatic Brain Injury. PubMed. [Link]

-

NAD+ metabolism and its roles in cellular processes during ageing. PMC - PubMed Central. [Link]

-

Mass Spectrometry Imaging. Environmental Molecular Sciences Laboratory. [Link]

-

SLC29A1 and SLC29A2 are human nicotinamide cell membrane transporters. PMC. [Link]

-

Nicotinamide uptake and metabolism by chick intestine. PubMed - NIH. [Link]

-

The intracellular localization images by confocal microscopy. ResearchGate. [Link]

-

Nicotinic acid transport into human liver involves organic anion transporter 2 (SLC22A7). The FASEB Journal. [Link]

-

Confocal Microscopy for Intracellular Co-Localization of Proteins. Springer. [Link]

-

This compound dihydrochloride. PubChem. [Link]

-

A biotin-containing compound N-(2-aminoethyl)biotinamide for intracellular labeling and neuronal tracing studies: comparison with biocytin. PubMed. [Link]

-

Fluorescence of reduced nicotinamides using one- and two-photon excitation. PubMed. [Link]

-

New Fluorescent Method to Detect Nicotinamide Adenine Dinucleotide (NAD+). Cisbio. [Link]

-

Nicotinamide methylation. Tissue distribution, developmental and neoplastic changes. PubMed. [Link]

-

Slc12a8 is a nicotinamide mononucleotide transporter. PubMed - NIH. [Link]

-

Tracing the Metabolic Flux of Orally Administered NAD+ Precursors. ClinicalTrials.gov. [Link]

-

Localization of Proteins by Confocal Microscopy. Bloch Lab. [Link]

-

Equilibrative Nucleoside Transporters Mediate the Import of Nicotinamide Riboside and Nicotinic Acid Riboside into Human Cells. PubMed. [Link]

-

Mass Spectrometry Imaging and Integration with Other Imaging Modalities for Greater Molecular Understanding of Biological Tissues. PMC - NIH. [Link]

-

Mass Spectrometry Imaging. PMC - PubMed Central - NIH. [Link]

-

Scheme for [ 11 C]niacin radiolabeling and diagram of the automated... ResearchGate. [Link]

-

A fluorescent analog of nicotinamide adenine dinucleotide. PubMed. [Link]

-

Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors. Current Pharmaceutical Biotechnology. [Link]

-

Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD + Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes. MDPI. [Link]

-

Generation, Release, and Uptake of the NAD Precursor Nicotinic Acid Riboside by Human Cells. PubMed. [Link]

-

Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells. PMC - NIH. [Link]

-

Unsupervised Machine Learning for Mass Spectrometry Imaging Data Analysis with in vivo Isotope Labeling. Analyst (RSC Publishing). [Link]

-

Nicotinamide promotes neuronal differentiation of mouse embryonic stem cells in vitro. PubMed. [Link]

-

A bioluminescent-based probe for in vivo non-invasive monitoring of nicotinamide riboside uptake reveals a link between metastasis and NAD+ metabolism. PubMed. [Link]

-

Optical Fluorescence Imaging of Native Proteins Using a Fluorescent Probe with a Cell-Membrane-Permeable Carboxyl Group. PubMed Central. [Link]

Sources

- 1. Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. SLC29A1 and SLC29A2 are human nicotinamide cell membrane transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Slc12a8 is a nicotinamide mononucleotide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Equilibrative Nucleoside Transporters Mediate the Import of Nicotinamide Riboside and Nicotinic Acid Riboside into Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nicotinic acid transport into human liver involves organic anion transporter 2 (SLC22A7) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Specific binding and uptake of extracellular nicotinamide in human leukemic K-562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. communities.springernature.com [communities.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. blochlab.com [blochlab.com]

- 13. Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mass Spectrometry Imaging: A Review of Emerging Advancements and Future Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mass Spectrometry Imaging and Integration with Other Imaging Modalities for Greater Molecular Understanding of Biological Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Request Rejected [emsl.pnnl.gov]

An In-depth Technical Guide to the Enzymatic Interactions of N-(2-Aminoethyl)nicotinamide

Authored by: Gemini, Senior Application Scientist

Introduction

N-(2-Aminoethyl)nicotinamide is a derivative of nicotinamide (Vitamin B3) that presents a unique chemical structure for exploring novel biochemical interactions.[1][2] As a nicotinamide analog, it holds the potential to interact with a variety of enzymes that recognize the nicotinamide moiety.[3][4] Furthermore, the presence of a primary amino group on its ethylenediamine side-chain introduces the possibility of interactions with enzymes that target such functional groups. This guide provides a comprehensive overview of the hypothesized enzymatic interactions of this compound and presents detailed experimental protocols for their investigation. This document is intended for researchers, scientists, and drug development professionals interested in exploring the biochemical landscape of this intriguing molecule.[5]

Part 1: Potential Interaction with Nicotinamide N-Methyltransferase (NNMT)

Nicotinamide N-methyltransferase (NNMT) is a key enzyme in the metabolism of nicotinamide, catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide.[6][7] This process is crucial for the clearance of excess nicotinamide and has been implicated in various diseases, including metabolic disorders and cancer.[7][8] Given that this compound contains a nicotinamide core, it is plausible that it could act as either a substrate for or an inhibitor of NNMT.[9][10]

Experimental Protocol: NNMT Activity Assay

This protocol describes a fluorescence-based assay to determine if this compound is a substrate or inhibitor of NNMT.

Materials:

-

Recombinant human NNMT

-

S-(5'-Adenosyl)-L-methionine (SAM)

-

This compound

-

Nicotinamide (as a positive control substrate)

-

NNMT inhibitor (e.g., 5-amino-1-methylquinolinium, as a positive control inhibitor)[8]

-

A suitable fluorescence-based methyltransferase assay kit

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM DTT)

-

384-well black microplates

-

Microplate reader with fluorescence capabilities

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., water or DMSO). Create a dilution series ranging from 1 µM to 1 mM.

-

Enzyme Preparation: Dilute recombinant NNMT to the working concentration recommended by the assay kit manufacturer in pre-chilled assay buffer.

-

Reaction Setup (Inhibitor Screening):

-

To each well, add 5 µL of the this compound dilution series.

-

Add 5 µL of a mixture containing nicotinamide (at its Km concentration) and SAM (at its Km concentration).

-

Initiate the reaction by adding 10 µL of the diluted NNMT enzyme solution.

-

-

Reaction Setup (Substrate Screening):

-

To each well, add 5 µL of the this compound dilution series.

-

Add 5 µL of SAM (at its Km concentration).

-

Initiate the reaction by adding 10 µL of the diluted NNMT enzyme solution.

-

-

Controls:

-

Positive Control (for inhibition): Use a known NNMT inhibitor instead of this compound.

-

Positive Control (for substrate): Use nicotinamide instead of this compound.

-

Negative Control: Use assay buffer instead of the test compound.

-

-

Incubation and Detection: Incubate the plate at 37°C for 60 minutes. Stop the reaction and measure the fluorescence according to the assay kit manufacturer's instructions.

Data Analysis:

-

For inhibitor screening: Plot the fluorescence signal against the log concentration of this compound to determine the IC50 value if inhibition is observed.

-

For substrate screening: Plot the fluorescence signal against the concentration of this compound to determine if it acts as a substrate.

Caption: Workflow for assessing NNMT interaction.

Part 2: Potential Interaction with Transglutaminases (TGases)

Transglutaminases are a family of enzymes that catalyze the formation of an isopeptide bond between the γ-carboxamide group of a peptide-bound glutamine residue and the primary amino group of a peptide-bound lysine residue.[11] The primary amine on the ethylenediamine side-chain of this compound makes it a potential substrate for TGases, where it could be incorporated into proteins.

Experimental Protocol: Transglutaminase Activity Assay

This protocol uses a colorimetric assay to detect the incorporation of a primary amine into a protein by TGase.

Materials:

-

Tissue transglutaminase (TG2)

-

N,N-Dimethylcasein (as the glutamine-containing protein substrate)

-

This compound

-

Biotinylated ethylenediamine (as a positive control amine substrate)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM CaCl2, 2 mM DTT)

-

Glutathione agarose resin

-

L-glutamic acid γ-monohydroxamate

-

Ferric chloride solution

-

96-well microplates

-

Microplate reader with absorbance capabilities

Procedure:

-

Compound Preparation: Prepare a 100 mM stock solution of this compound in assay buffer. Create a dilution series from 1 mM to 50 mM.

-

Reaction Setup:

-

In a microcentrifuge tube, combine 50 µL of 10 mg/mL N,N-dimethylcasein, 20 µL of the this compound dilution, and 20 µL of assay buffer.

-

Initiate the reaction by adding 10 µL of 1 mg/mL TG2.

-

-

Controls:

-

Positive Control: Use biotinylated ethylenediamine instead of this compound.

-

Negative Control: Use assay buffer instead of the test compound.

-

No Enzyme Control: Use assay buffer instead of the TG2 solution.

-

-

Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.

-

Termination and Detection:

-

Stop the reaction by adding 100 µL of a solution containing 0.5 M HCl, 12% trichloroacetic acid, and 5% ferric chloride.

-

Centrifuge the tubes to pellet the precipitated protein.

-

Transfer 150 µL of the supernatant to a 96-well plate.

-

-

Data Acquisition: Measure the absorbance at 525 nm.

Data Analysis:

A decrease in the absorbance at 525 nm compared to the no-amine control indicates that this compound is acting as a substrate for TG2.

Caption: Workflow for assessing TGase interaction.

Part 3: Data Interpretation and Advanced Characterization

The initial screening assays will provide a "yes" or "no" answer to whether an interaction occurs. For any positive hits, further characterization is necessary to understand the nature and potency of the interaction.

Logical Flow for Hit Characterization

Caption: Logical flow for hit characterization.

-

Enzyme Kinetics: For inhibitory activity, determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive). For substrate activity, determine the Michaelis constant (Km) and maximum velocity (Vmax).

-

Biophysical Binding Assays: Techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can confirm direct binding and provide thermodynamic parameters of the interaction.

-

Structural Biology: Co-crystallization of the compound with the target enzyme followed by X-ray diffraction can provide atomic-level details of the binding mode.

Part 4: Summary of Potential Interactions and Assay Parameters

The following table summarizes the hypothesized interactions and key parameters for the initial screening assays.

| Enzyme Target | Hypothesized Interaction | Key Assay Principle | Positive Result Indication |

| Nicotinamide N-Methyltransferase (NNMT) | Substrate or Inhibitor | Fluorescence-based | Increased signal (substrate) or decreased signal (inhibitor) |

| Transglutaminase (TGase) | Substrate (amine donor) | Colorimetric (hydroxamate) | Decreased absorbance at 525 nm |

| NAD+ Biosynthesis Enzymes | Interference with salvage pathway | LC-MS based metabolomics | Altered levels of NAD+ and its precursors |

| Amine Oxidases | Substrate | H2O2 production assay | Increased fluorescence/color |

Conclusion

While the enzymatic interactions of this compound are not yet extensively documented, its chemical structure suggests several plausible targets. This guide provides a robust framework for researchers to systematically investigate these potential interactions, from initial screening to detailed mechanistic studies. The provided protocols are designed to be self-validating and serve as a starting point for uncovering the biochemical role of this compound, potentially leading to new tool compounds for chemical biology or novel therapeutic leads.

References

-

MySkinRecipes. This compound Dihydrochloride. [Link]

-

The Medical Biochemistry Page. Vitamin B3: Metabolism and Functions. [Link]

-

National Center for Biotechnology Information. Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme - PMC. [Link]

-

MDPI. The Vitamin Nicotinamide: Translating Nutrition into Clinical Care. [Link]

-

U.S. Food and Drug Administration. 208751Orig1s000 - accessdata.fda.gov. [Link]

-

MDPI. Structural Characterization of Enzymatic Interactions with Functional Nicotinamide Cofactor Biomimetics. [Link]

-

PubChem. This compound dihydrochloride | C8H13Cl2N3O | CID 45074880. [Link]

-

PubMed. Nicotinamide pharmacokinetics in patients. [Link]

-

PubMed. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Nicotinamide as a Pharmaceutical Intermediate: Synthesis and Applications. [Link]

-

PubChem. Nicotinamide | C6H6N2O | CID 936. [Link]

-

PubMed. Novel Inhibitors of Nicotinamide- N-Methyltransferase for the Treatment of Metabolic Disorders. [Link]

-

National Center for Biotechnology Information. Distinct conformational states enable transglutaminase 2 to promote cancer cell survival versus cell death. [Link]

-

PubMed. Vasodilating actions of 2-nicotinamidoethyl nitrate on porcine and guinea-pig coronary arteries. [Link]

-

MDPI. Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy. [Link]

-

National Center for Biotechnology Information. The chemistry of the vitamin B3 metabolome - PMC. [Link]

-

National Center for Biotechnology Information. Potent Inhibition of Nicotinamide N-Methyltransferase by Alkene-Linked Bisubstrate Mimics Bearing Electron Deficient Aromatics. [Link]

-

National Center for Biotechnology Information. Experimental and Computational Evaluation of Nicotinamide Cofactor Biomimetics - PMC. [Link]

-

National Center for Biotechnology Information. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC. [Link]

-

Royal Society of Chemistry. Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. scbt.com [scbt.com]

- 3. nbinno.com [nbinno.com]

- 4. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound Dihydrochloride [myskinrecipes.com]

- 6. Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Inhibitors of Nicotinamide- N-Methyltransferase for the Treatment of Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Potent Inhibition of Nicotinamide N-Methyltransferase by Alkene-Linked Bisubstrate Mimics Bearing Electron Deficient Aromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Distinct conformational states enable transglutaminase 2 to promote cancer cell survival versus cell death - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Investigating N-(2-Aminoethyl)nicotinamide in DNA Repair Pathways

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: The integrity of the cellular genome is under constant assault from both endogenous and exogenous sources, necessitating a robust and multifaceted DNA damage response (DDR). Central to this response is the intricate network of DNA repair pathways, which are heavily influenced by cellular metabolic states. Nicotinamide adenine dinucleotide (NAD+), a critical coenzyme derived from nicotinamide (a form of vitamin B3), is a linchpin in these processes, serving as the sole substrate for key DNA repair enzymes like Poly(ADP-ribose) polymerases (PARPs).[1][2] While the roles of nicotinamide and established PARP inhibitors are well-documented, the effects of novel nicotinamide derivatives remain a frontier of investigation. This guide focuses on N-(2-Aminoethyl)nicotinamide, a structural analog of nicotinamide. Given the scarcity of direct research on this specific compound, this document provides a comprehensive, hypothesis-driven framework for its investigation. We synthesize foundational knowledge on the NAD+/PARP axis in DNA repair and present an authoritative, step-by-step experimental roadmap to systematically characterize the potential of this compound as a modulator of these critical cellular pathways.

The Foundational Axis: Nicotinamide, NAD+, and Genomic Stability

To understand the potential role of any nicotinamide derivative, one must first grasp the established functions of its parent molecule. Nicotinamide is the primary precursor for the synthesis of NAD+, a coenzyme essential for cellular energy production (ATP) and a wide array of signaling processes.[1][3] In the context of DNA repair, NAD+ is not just a facilitator but a critical substrate consumed by two major enzyme families: PARPs and Sirtuins.[4]

The Central Role of PARP-1